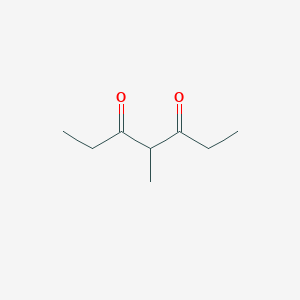
4-Methylheptane-3,5-dione
Vue d'ensemble
Description
4-Methylheptane-3,5-dione is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylheptane-3,5-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction between acetone and isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+CH3CH(CH3)CHONaOEtCH3COCH2CH(CH3)COCH3
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale Claisen condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones.
Applications De Recherche Scientifique
4-Methylheptane-3,5-dione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylheptane-3,5-dione involves its reactivity as an electrophile due to the presence of carbonyl groups. These carbonyl groups can participate in various chemical reactions, such as nucleophilic addition and substitution, by interacting with nucleophiles. The compound’s β-diketone structure also allows it to form stable chelates with metal ions, making it useful in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Pentanedione (Acetylacetone)
- 1,3-Diphenyl-1,3-propanedione
- 2,4-Hexanedione
Uniqueness
4-Methylheptane-3,5-dione is unique due to its specific β-diketone structure with a methyl group at the 4-position. This structural feature imparts distinct chemical reactivity and physical properties compared to other diketones. For example, the presence of the methyl group can influence the compound’s boiling point, melting point, and solubility in various solvents .
Propriétés
IUPAC Name |
4-methylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJLPSJMPXGRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152211 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-04-8 | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methylheptane-3,5-dione in the context of the Lucerne Weevil (Sitona discoideus)?
A: While the provided research paper [] doesn't specifically investigate the compound this compound, it delves into the olfactory receptor neurons of the Lucerne Weevil and their responses to various plant volatiles and pheromone compounds. Understanding these olfactory mechanisms is crucial for developing pest control strategies that can disrupt the weevil's ability to locate food sources or mates. Further research is needed to determine if this compound plays a role in the chemical ecology of this pest.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
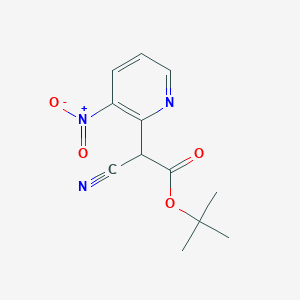
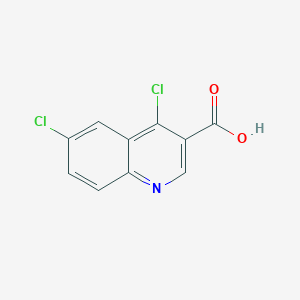
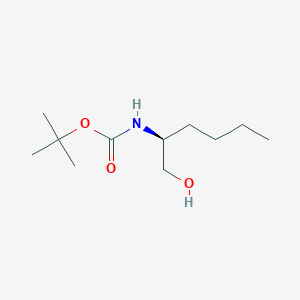
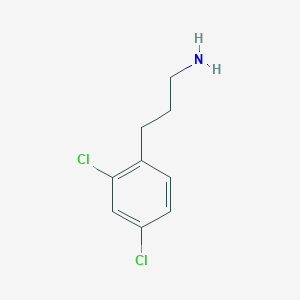
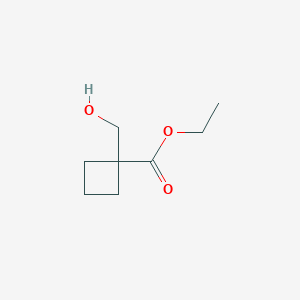

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
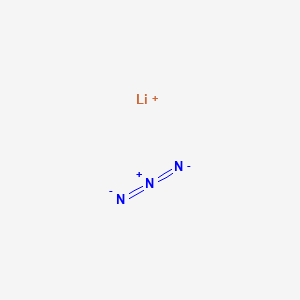
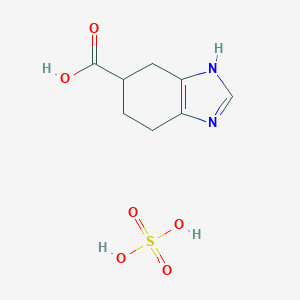

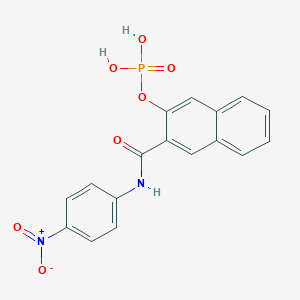
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)


